molecular formula C13H22 B14076040 Bicyclo[7.2.2]tridec-9-ene CAS No. 101999-73-9

Bicyclo[7.2.2]tridec-9-ene

Cat. No.: B14076040
CAS No.: 101999-73-9
M. Wt: 178.31 g/mol
InChI Key: KURVFOYIVYPOSK-UHFFFAOYSA-N
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Description

Bicyclo[7.2.2]tridec-9-ene: is an organic compound with the molecular formula C13H22 It is a bicyclic hydrocarbon that features a unique structure with two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[7.2.2]tridec-9-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[7.2.2]tridec-9-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Bicyclo[7.2.2]tridec-9-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[7.2.2]tridec-9-ene involves its interaction with molecular targets through its reactive double bonds. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved depend on the specific reactions and conditions applied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[7.2.2]tridec-9-ene is unique due to its specific ring structure and the presence of a double bond, which imparts distinct chemical properties and reactivity. Its larger ring system compared to smaller bicyclic compounds like Bicyclo[1.1.0]butane allows for different types of chemical transformations and applications .

Properties

CAS No.

101999-73-9

Molecular Formula

C13H22

Molecular Weight

178.31 g/mol

IUPAC Name

bicyclo[7.2.2]tridec-1(11)-ene

InChI

InChI=1S/C13H22/c1-2-4-6-12-8-10-13(11-9-12)7-5-3-1/h8,13H,1-7,9-11H2

InChI Key

KURVFOYIVYPOSK-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2CCC(=CC2)CCC1

Origin of Product

United States

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